molecular formula C12H21NO3 B13510659 Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate

Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate

Cat. No.: B13510659
M. Wt: 227.30 g/mol
InChI Key: UOSXMTVNALWBHS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference standard in pharmaceutical testing.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new synthetic methodologies and processes.

Mechanism of Action

The mechanism of action of tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions contribute to its biological and pharmacological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate is unique due to its specific cyclobutyl and oxopropan-2-yl functional groups, which confer distinct chemical and biological properties. Its ability to selectively interact with molecular targets like voltage-gated sodium channels and CRMP2 sets it apart from other similar compounds .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4,8-14)9-6-5-7-9/h8-9H,5-7H2,1-4H3,(H,13,15)

InChI Key

UOSXMTVNALWBHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C=O)C1CCC1

Origin of Product

United States

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